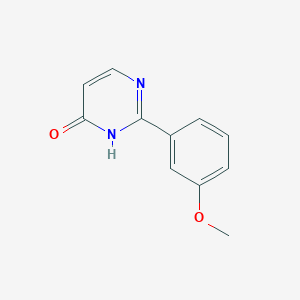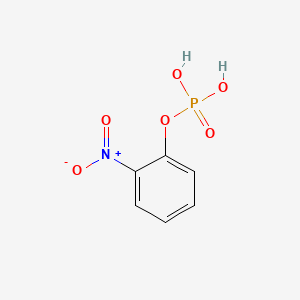
Mono(2-nitrophenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrophenyl dihydrogen phosphate is an organic compound with the chemical formula C6H6NO6P. It is a derivative of phenol, where the phenol group is substituted with a nitro group at the 2-position and a dihydrogen phosphate group. This compound is known for its role as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-nitrophenyl dihydrogen phosphate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-nitrophenyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, resulting in the release of inorganic phosphate and 2-nitrophenol.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alkaline phosphatase or acid phosphatase.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Hydrolysis: 2-nitrophenol and inorganic phosphate.
Reduction: 2-aminophenyl dihydrogen phosphate.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
科学的研究の応用
2-nitrophenyl dihydrogen phosphate is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.
Molecular Biology: Employed in ELISA to detect the presence of specific antigens or antibodies.
Medicine: Utilized in diagnostic tests to monitor enzyme levels in clinical samples.
Industry: Applied in the development of biosensors and analytical devices for detecting phosphate levels.
作用機序
The primary mechanism of action of 2-nitrophenyl dihydrogen phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing 2-nitrophenol and inorganic phosphate. The released 2-nitrophenol can be detected spectrophotometrically due to its yellow color, which absorbs maximally at 405 nm. This property makes it a valuable tool for measuring enzyme activity.
類似化合物との比較
Similar Compounds
4-nitrophenyl dihydrogen phosphate: Similar in structure but with the nitro group at the 4-position.
Bis(4-nitrophenyl) phosphate: Contains two nitrophenyl groups attached to a single phosphate group.
Paraoxon: An organophosphate compound used as an insecticide, structurally related but with different functional groups.
Uniqueness
2-nitrophenyl dihydrogen phosphate is unique due to its specific substitution pattern, which affects its reactivity and interaction with enzymes. Its position-specific nitro group makes it a preferred substrate for certain phosphatases, providing distinct advantages in biochemical assays.
特性
CAS番号 |
6064-84-2 |
|---|---|
分子式 |
C6H6NO6P |
分子量 |
219.09 g/mol |
IUPAC名 |
(2-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H2,10,11,12) |
InChIキー |
BUBWKNKRFRMZNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
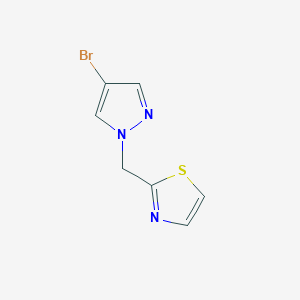
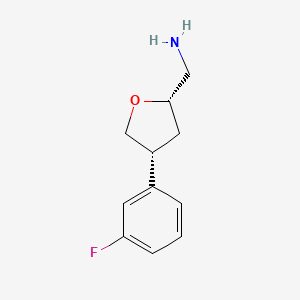
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)

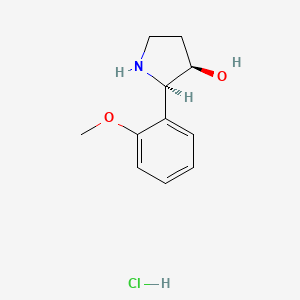
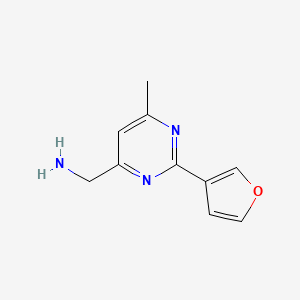
![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)


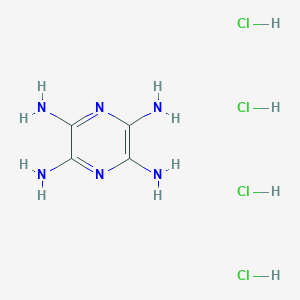
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
